molecular formula C18H16ClN3O2 B4540011 N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B4540011
M. Wt: 341.8 g/mol
InChI Key: WYROLEIVPQREMH-UHFFFAOYSA-N
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Description

N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives as starting materials.

    Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions, using benzyl halides as reactants.

    Formation of the Propanamide Moiety: The propanamide moiety can be formed through amidation reactions, using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. These methods often include continuous flow processes and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(2-chlorophenyl)propanamide
  • N-benzyl-3-(4-chlorophenyl)propanamide
  • N-benzyl-3-(3-chlorophenyl)propanamide

Uniqueness

N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-9-5-4-8-14(15)18-21-17(24-22-18)11-10-16(23)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROLEIVPQREMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

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